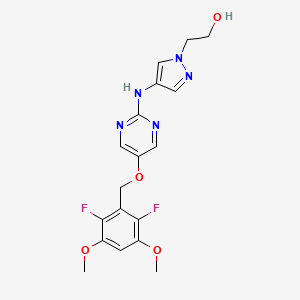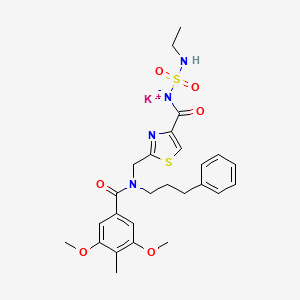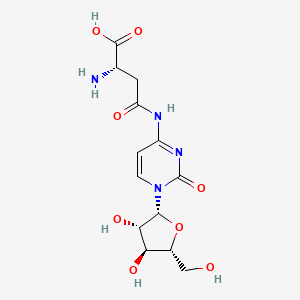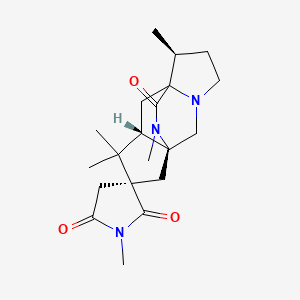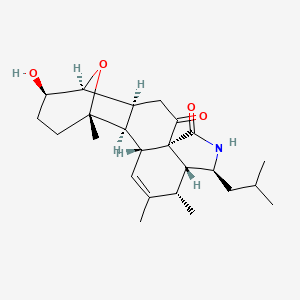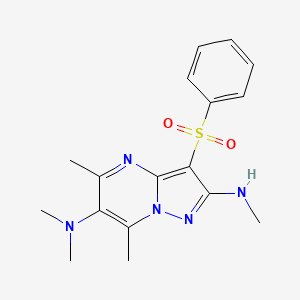
AVN-492
Descripción general
Descripción
AVN-492 is a highly selective antagonist of the 5-hydroxytryptamine receptor subtype 6 (5-HT6R). This compound has shown significant potential in preclinical evaluations, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease and schizophrenia. This compound exhibits a high affinity for 5-HT6R, with a dissociation constant (Ki) of 91 picomolar, making it a promising candidate for further research and development .
Aplicaciones Científicas De Investigación
AVN-492 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the 5-HT6 receptor and its role in various chemical processes.
Biology: In biological research, this compound is used to investigate the function of the 5-HT6 receptor in cellular and molecular pathways.
Medicine: this compound has shown potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease and schizophrenia. .
Industry: This compound may be used in the development of new therapeutic agents targeting the 5-HT6 receptor
Safety and Hazards
Mecanismo De Acción
AVN-492 exerts its effects by selectively binding to the 5-HT6 receptor, a subtype of the serotonin receptor. This binding inhibits the receptor’s activity, leading to various downstream effects. The 5-HT6 receptor is primarily localized in the central nervous system and is involved in cognitive processes, mood regulation, and neuroprotection. By blocking this receptor, this compound can modulate these processes, making it a potential therapeutic agent for neurodegenerative diseases .
Métodos De Preparación
The synthesis of AVN-492 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving appropriate starting materials.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and other advanced manufacturing technologies.
Análisis De Reacciones Químicas
AVN-492 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
AVN-492 is unique in its high selectivity and affinity for the 5-HT6 receptor. Similar compounds include:
SB-742457:
RO-4368554: A selective 5-HT6 receptor antagonist used in preclinical studies for cognitive enhancement.
Lu AE58054: A 5-HT6 receptor antagonist investigated for its potential in treating cognitive deficits in schizophrenia.
Compared to these compounds, this compound stands out due to its extremely high selectivity and potency, making it a valuable tool for research and a promising candidate for therapeutic development .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-2-N,6-N,6-N,5,7-pentamethylpyrazolo[1,5-a]pyrimidine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-11-14(21(4)5)12(2)22-17(19-11)15(16(18-3)20-22)25(23,24)13-9-7-6-8-10-13/h6-10H,1-5H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPPEHMSSOEYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C(=NN12)NC)S(=O)(=O)C3=CC=CC=C3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does AVN-492 interact with the 5-HT6 receptor, and what are the downstream effects of this interaction?
A: this compound acts as a highly potent and selective antagonist of the 5-HT6 receptor. [] This means that it binds to the receptor and blocks the binding of serotonin, the natural ligand. This antagonism effectively inhibits the downstream signaling pathways typically activated by serotonin binding to the 5-HT6 receptor. While the exact mechanisms are still under investigation, the study suggests that this antagonism leads to various effects in the central nervous system, including anxiolytic effects, improvement in pre-pulse inhibition (related to sensory gating deficits in schizophrenia), and reversal of scopolamine- and MK-801-induced memory deficits (models for cognitive impairment). []
Q2: What is the pharmacokinetic profile of this compound?
A: Preclinical studies indicate that this compound demonstrates a favorable pharmacokinetic profile. It exhibits good in vitro and in vivo ADME properties, including high oral bioavailability and good brain permeability in rodents. [] This suggests that this compound can be effectively absorbed, distributed to the brain (its target site), and is likely to be metabolically stable. These characteristics are crucial for its potential development as a therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



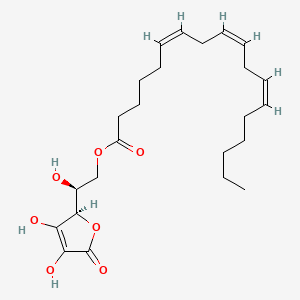

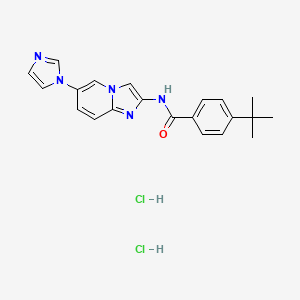
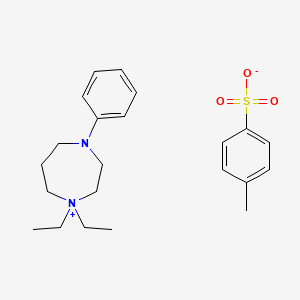
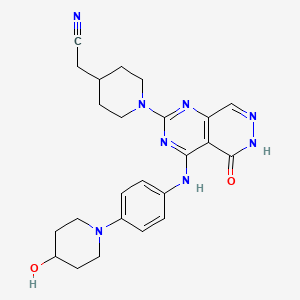
![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)
![N-[4-(Trifluoromethyl)phenyl]-4-[3-(2-chlorobenzyl)-7-hydroxy-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-yl]piperidine-1-carboxamide](/img/structure/B605631.png)
![(6-(1-((6-Methoxypyridin-3-yl)methyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-yl)(4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methanone](/img/structure/B605634.png)
